3-Methyladipoyl chloride
Overview
Description
3-Methyladipoyl chloride is an organic compound with the molecular formula C₇H₁₀Cl₂O₂. It is a derivative of adipic acid, where two chlorine atoms replace the hydroxyl groups.
Mechanism of Action
Target of Action
3-Methyladipoyl chloride is a chemical compound with the linear formula ClCOCH2CH2CH(CH3)CH2COCl . It is primarily used in the preparation of polyester hydrochlorides and polyamides . These materials have potential non-linear optical characteristics , suggesting that the primary targets of this compound are the molecular structures involved in these materials.
Mode of Action
Given its use in the preparation of polyester hydrochlorides and polyamides , it can be inferred that it likely interacts with other compounds to form these materials. The presence of two chloride groups in its structure suggests that it may undergo reactions involving nucleophilic substitution or addition, leading to the formation of new covalent bonds.
Biochemical Pathways
Considering its role in the synthesis of polyester hydrochlorides and polyamides , it can be inferred that it plays a role in the chemical pathways leading to the formation of these materials.
Result of Action
The primary result of the action of this compound is the formation of polyester hydrochlorides and polyamides . These materials have potential non-linear optical characteristics , indicating that the action of this compound at the molecular and cellular level results in materials with unique optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyladipoyl chloride can be synthesized from 3-methyladipic acid through a reaction with thionyl chloride. The reaction typically occurs at elevated temperatures around 60°C. The general reaction is as follows:
3-Methyladipic acid+Thionyl chloride→3-Methyladipoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions
3-Methyladipoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methyladipic acid and hydrochloric acid.
Polymerization: It can be used in the polymerization process to form polyamides and polyesters.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under mild conditions to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
3-Methyladipic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Methyladipoyl chloride has various applications in scientific research:
Chemistry: Used in the synthesis of polyamides and polyesters, which are studied for their material properties.
Biology: Utilized in the preparation of biocompatible polymers for medical applications.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Employed in the production of high-performance materials with specific mechanical and thermal properties
Comparison with Similar Compounds
Similar Compounds
Adipoyl Chloride: Similar structure but without the methyl group.
Methyl Adipoyl Chloride: Similar but with a different substitution pattern.
Hexanedioyl Dichloride: Another name for adipoyl chloride.
Uniqueness
3-Methyladipoyl chloride is unique due to the presence of the methyl group, which can influence the physical and chemical properties of the resulting polymers. This methyl group can affect the polymer’s crystallinity, melting point, and mechanical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-methylhexanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUPABDRNKFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)Cl)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337646 | |
Record name | 3-Methyladipoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44987-62-4 | |
Record name | 3-Methyladipoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyladipoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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